molecular formula C11H12N4 B1605858 2-Amino-4-phenylamino-6-methylpyrimidine CAS No. 7781-29-5

2-Amino-4-phenylamino-6-methylpyrimidine

Cat. No. B1605858
Key on ui cas rn: 7781-29-5
M. Wt: 200.24 g/mol
InChI Key: FHBLLCUQBZVVMP-UHFFFAOYSA-N
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Patent
US05840893

Procedure details

Compound No. 45. (CNI-4594) A mixture of aniline (0.93 g) and 2-amino-4-chloro-6-methylpyrimidine (1.44 g) in 36 mL water was treated with 0.84 mL conc HCl and heated at reflux for 1 hr. Addition of 20 mL 1N KOH gave a light buff solid, which was filtered out, dried, and recrystallized from ethyl acetate/2-methoxyethanol and ethyl acetate/hexane to give 0.69 g 4-phenylamino-2-amino-6-methylpyrimidine, mp 179°-180° C.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[N:14]=[C:13](Cl)[CH:12]=[C:11]([CH3:16])[N:10]=1.Cl.[OH-].[K+]>O>[C:2]1([NH:1][C:13]2[CH:12]=[C:11]([CH3:16])[N:10]=[C:9]([NH2:8])[N:14]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.44 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
gave a light buff solid, which
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/2-methoxyethanol and ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC(=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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